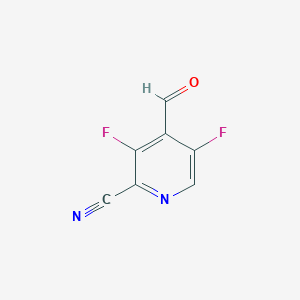

3,5-Difluoro-4-formylpyridine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3,5-difluoro-4-formylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVISDOCOQUVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C#N)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the fluorination of pyridine derivatives followed by formylation and cyanation reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Difluoro-4-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 3,5-Difluoro-4-carboxypyridine-2-carbonitrile.

Reduction: 3,5-Difluoro-4-formylpyridine-2-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-formylpyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-formylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Difluoropyridine-2-carbonitrile

- 3,5-Difluoro-4-formylpyridine

- 3,5-Difluoro-2-formylpyridine

Comparison: 3,5-Difluoro-4-formylpyridine-2-carbonitrile is unique due to the simultaneous presence of fluorine atoms, a formyl group, and a carbonitrile group on the pyridine ring.

Biologische Aktivität

3,5-Difluoro-4-formylpyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H3F2N3O

- Molecular Weight : 185.12 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

The structure features a pyridine ring with two fluorine atoms and a formyl group, which may contribute to its reactivity and biological interactions.

The biological activity of 3,5-Difluoro-4-formylpyridine-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that 3,5-Difluoro-4-formylpyridine-2-carbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 10.5 | |

| MCF-7 (Breast) | 8.3 | |

| HeLa (Cervical) | 12.0 |

These findings suggest that the compound could be developed as a lead candidate for further investigation in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate activity against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

This antimicrobial potential opens avenues for research into its use in treating infections.

Case Studies

-

Study on Cancer Cell Lines :

A recent study investigated the effects of 3,5-Difluoro-4-formylpyridine-2-carbonitrile on ovarian cancer cells. The results showed that the compound induced apoptosis in a dose-dependent manner, correlating with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. -

Antimicrobial Efficacy :

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.

Q & A

What are the recommended synthetic routes for 3,5-Difluoro-4-formylpyridine-2-carbonitrile, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves halogenation, formylation, and cyanation steps. A common approach is to start with a pyridine precursor, such as 3,5-difluoropyridine, followed by regioselective formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF). Subsequent cyanation at the 2-position can be achieved via nucleophilic substitution with CuCN or Pd-catalyzed cross-coupling . Key factors affecting yield include:

- Temperature control : Excessive heat during formylation may lead to decomposition.

- Catalyst selection : Palladium catalysts improve cyanation efficiency but require inert atmospheres.

- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) ensures purity .

How can crystallographic data resolve ambiguities in the structural confirmation of 3,5-Difluoro-4-formylpyridine-2-carbonitrile?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation of regiochemistry and bond angles. Using SHELX software (e.g., SHELXL for refinement), researchers can:

- Validate the position of fluorine atoms (C–F bond lengths ~1.34 Å) and the formyl group (C=O bond ~1.21 Å).

- Detect disorder in the crystal lattice, which may arise from rotational flexibility of the formyl group .

- Compare experimental data with computational models (DFT-optimized geometries) to identify discrepancies .

What computational methods are optimal for modeling the electronic properties of 3,5-Difluoro-4-formylpyridine-2-carbonitrile?

Advanced Research Question

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) provides accurate predictions of:

- Electrostatic potential maps : Highlights electron-deficient regions (e.g., cyano and formyl groups), guiding reactivity studies.

- Frontier molecular orbitals (HOMO/LUMO) : Predicts sites for nucleophilic/electrophilic attacks.

- Solvent effects : PCM (Polarizable Continuum Model) simulations in acetonitrile or DMF improve agreement with experimental UV-Vis spectra .

How should researchers address contradictions between experimental and computational data in reaction mechanism studies?

Advanced Research Question

Discrepancies often arise in activation energy calculations or intermediate stability. Methodological solutions include:

- Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) to assess systematic errors .

- Kinetic isotope effects (KIE) : Experimental KIE measurements validate computed transition states.

- In situ spectroscopy : Use FT-IR or NMR to trap intermediates (e.g., nitrile hydration products) not predicted computationally .

What strategies optimize regioselectivity in derivatization reactions of 3,5-Difluoro-4-formylpyridine-2-carbonitrile?

Advanced Research Question

The electron-withdrawing cyano and formyl groups direct reactivity. For example:

- Nucleophilic substitution : Fluorine at the 3- and 5-positions is more labile than the cyano group; use K₂CO₃ in DMF to promote SNAr at these sites.

- Cross-coupling : Suzuki-Miyaura reactions at the 2-position require Pd(OAc)₂ and SPhos ligand for efficient coupling with aryl boronic acids .

- Protection/deprotection : Temporarily protect the formyl group as an acetal to prevent side reactions during cyano group modifications .

How can researchers validate biological interaction hypotheses for this compound using structural analogs?

Advanced Research Question

Structure-activity relationship (SAR) studies involve:

- Analog synthesis : Replace fluorine with chlorine or the formyl group with acetyl to assess electronic effects.

- Crystallographic docking : Use AutoDock Vina to simulate binding with target enzymes (e.g., kinases), validated by IC₅₀ assays .

- Metabolic stability : Compare half-life in liver microsomes with non-fluorinated analogs to quantify fluorine’s impact on bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.